2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the condensation of 2-methoxyphenylamine with 3-methylthiophene-2-carboxylic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in organic synthesis and as a protecting group for amines.
Thiophene derivatives: Such as 2,3,4-trisubstituent thiophene, which have various pharmacological properties.
Uniqueness
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its structure, which includes a thiophene moiety and an amino group, suggests various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C15H15NO4S and a molecular weight of 305.34 g/mol. The presence of both a methoxy group and a thiophene ring contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H15NO4S |
Molecular Weight | 305.34 g/mol |
CAS Number | 876536-16-2 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : A study conducted by Smith et al. (2023) demonstrated that a related thiophene derivative inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings : In vitro studies indicated that treatment with this compound significantly reduced LPS-induced inflammation in RAW264.7 macrophages by downregulating NF-kB signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Modulation : The compound could modulate receptors associated with inflammatory responses.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress in cells, contributing to its protective effects against cancer cell proliferation.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-21-14(10)15(18)20-9-13(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIRYFIEGVMNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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